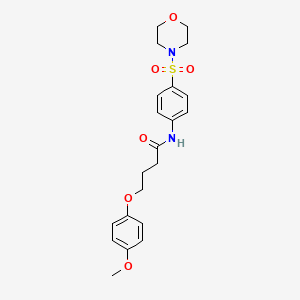
4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenoxy group, a morpholinosulfonyl group, and a butanamide backbone, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde, followed by further reactions to introduce the morpholinosulfonyl and butanamide groups . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the methoxyphenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzaldehyde: Shares the methoxyphenoxy group but differs in its aldehyde functionality.
4-Methoxybenzoic acid: Contains a methoxy group and a carboxylic acid group, making it structurally similar but functionally different.
4-(4-Methoxyphenyl)benzaldehyde: Another compound with a methoxyphenyl group, used in different chemical contexts.
Uniqueness
4-(4-Methoxyphenoxy)-N-(4-(morpholinosulfonyl)phenyl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-8-19(9-7-18)29-14-2-3-21(24)22-17-4-10-20(11-5-17)30(25,26)23-12-15-28-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUKIUXCRDYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
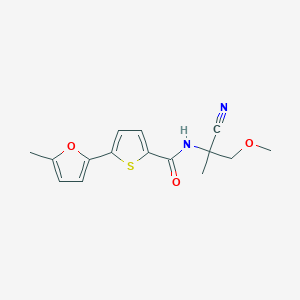
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2930124.png)
![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)
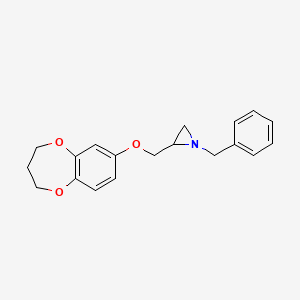
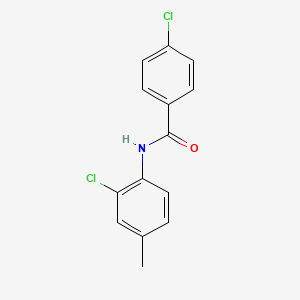
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2930129.png)

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)
![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)
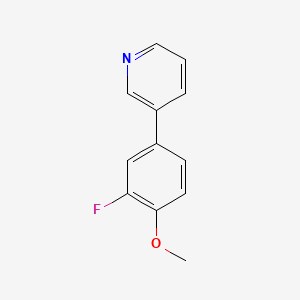
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)
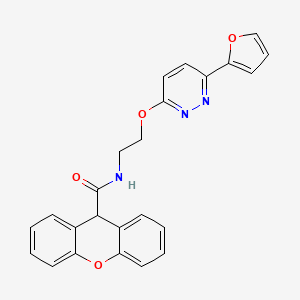
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)
